molecular formula C28H37NO4 B1246229 Terpendole G

Terpendole G

Cat. No. B1246229
M. Wt: 451.6 g/mol
InChI Key: BKWWGNDKMSPYIS-KYYKPQATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Terpendole G is a 19-oxo steroid.

Scientific Research Applications

Indole-Diterpenoid Characteristics and Neurotoxicity Study

Terpendole M, related to Terpendole G, is an indole-diterpenoid isolated from perennial ryegrass infected with the endophytic fungus Neotyphodium lolii. This compound provides insights into the biogenesis of lolitrem neurotoxins and helps understand the structure-activity relationships within indole-diterpenoids (Gatenby et al., 1999).

Terpendole E's Role in Inhibiting Kinesin Eg5

Terpendole E, a natural terpendole analogue, exhibits inhibitory activity against kinesin Eg5, suggesting potential applications in understanding mitotic processes. Terpendole E and its derivatives show distinctive mechanisms in inhibiting the Eg5–microtubule interaction, differing from other Eg5 inhibitors (Tarui et al., 2014). Further exploration of Terpendole E's structure-activity relationships enhances our understanding of Eg5 inhibition mechanisms (Nagumo et al., 2017).

Biosynthesis of Indole-Diterpenes

Research on the biosynthetic gene cluster for Terpendole E reveals its role as a key intermediate in terpendole biosynthesis. Understanding the biosynthetic pathway provides insights into the production and potential manipulation of indole-diterpenes for research purposes (Motoyama et al., 2012).

ACAT Inhibition by Terpendoles

Terpendoles, including Terpendole G, are identified as acyl-CoA: cholesterol acyltransferase (ACAT) inhibitors. This discovery contributes to understanding the molecular mechanisms of cholesterol metabolism and related diseases (Huang et al., 1995).

Novel Methodologies in Terpendole Research

Developments in synthetic methodologies, such as the Nazarov photocyclization, allow for the creation of novel terpendole analogues. These advancements facilitate research into the bioactive properties of terpendoles, including their potential as mitotic inhibitors (Churruca et al., 2010).

Mitotic Inhibition by Terpendole E

Terpendole E specifically inhibits the motor activity of mitotic kinesin Eg5. This unique action provides a tool for studying the mechanisms of mitosis and identifying potential therapeutic targets for diseases related to cell division (Nakazawa et al., 2003).

properties

Product Name

Terpendole G

Molecular Formula

C28H37NO4

Molecular Weight

451.6 g/mol

IUPAC Name

(1S,2S,5S,7S,9R,10S,11R,14S)-9-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-16(24),17,19,21-tetraene-10-carbaldehyde

InChI

InChI=1S/C28H37NO4/c1-25(2,32)23-14-21(31)28(15-30)20-10-9-16-13-18-17-7-5-6-8-19(17)29-24(18)27(16,4)26(20,3)12-11-22(28)33-23/h5-8,15-16,20-23,29,31-32H,9-14H2,1-4H3/t16-,20+,21+,22-,23-,26-,27+,28+/m0/s1

InChI Key

BKWWGNDKMSPYIS-KYYKPQATSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@]([C@@H]1CC[C@@H]4[C@@]2(C5=C(C4)C6=CC=CC=C6N5)C)([C@@H](C[C@H](O3)C(C)(C)O)O)C=O

Canonical SMILES

CC12CCC3C(C1CCC4C2(C5=C(C4)C6=CC=CC=C6N5)C)(C(CC(O3)C(C)(C)O)O)C=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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